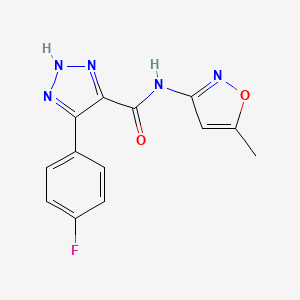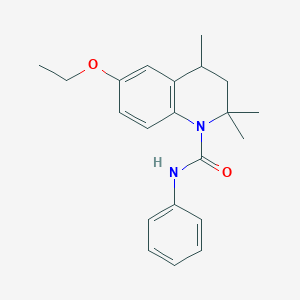![molecular formula C25H19N3O5 B2531469 N-(4-Methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid CAS No. 877656-35-4](/img/new.no-structure.jpg)
N-(4-Methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure involving benzofuran, pyrimidine, and acetamide groups. This compound is noteworthy due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Biologically, it is investigated for its potential activity as an enzyme inhibitor or a receptor agonist/antagonist.
Medicine: In medicine, researchers explore its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: In industrial applications, it may be utilized in the manufacture of high-performance materials or as an intermediate in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, which is subsequently fused with a pyrimidine ring system through cyclization reactions. The phenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound with N-(4-methoxyphenyl)acetamide, under controlled temperature and pH conditions.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to improve yield and purity. Techniques such as continuous flow reactors, use of catalytic systems, and advanced purification methods like chromatography are employed. The reaction conditions are fine-tuned to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions including:
Oxidation: : Often using oxidizing agents like potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Especially nucleophilic substitutions at the acetamide group.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethylformamide, acetonitrile.
Major Products Formed: The reactions can yield a range of products such as hydroxylated derivatives, reduced amines, and substituted acetamides, depending on the reagents and conditions.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, either inhibiting or activating their biological functions. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to similar compounds like benzofuran-based drugs or pyrimidine derivatives, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity.
Similar Compounds:Benzofuran derivatives
Pyrimidine-based compounds
Acetamide-containing molecules
Eigenschaften
CAS-Nummer |
877656-35-4 |
|---|---|
Molekularformel |
C25H19N3O5 |
Molekulargewicht |
441.443 |
IUPAC-Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-13-11-16(12-14-18)26-21(29)15-27-22-19-9-5-6-10-20(19)33-23(22)24(30)28(25(27)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
GSMUTZITTFCUFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)
![3-(2-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2531389.png)
![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)
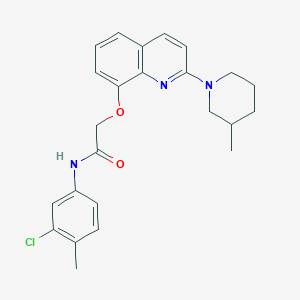
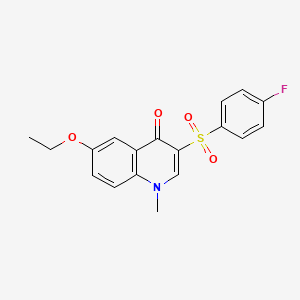
![3-Ethoxy-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2531398.png)
![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)
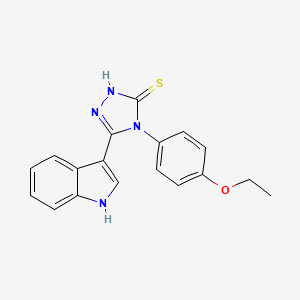
![4-Methyl-2-({[2-(trifluoromethyl)pyridin-4-yl]oxy}methyl)morpholine](/img/structure/B2531402.png)
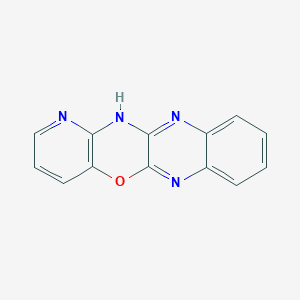
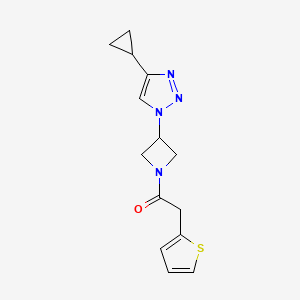
![4-ethyl-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2531406.png)
